3-amino-1-propyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-amino-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group at the 3-position, a propyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino, propyl, and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
Scientific Research Applications
3-amino-1-propyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
- 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-amino-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the propyl group at the 1-position and the carboxylic acid group at the 5-position provides distinct chemical properties compared to its analogs .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-2-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12) |
InChI Key |
BIJWZCNQQXRMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)N)C(=O)O |
Origin of Product |
United States |
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